Benzyl-(3,4-dimethoxy-benzyl)-amine
Overview
Description
Benzyl-(3,4-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3,4-dimethoxybenzylamine moiety
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Isoindolines : Benzyl-(3,4-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of isoindolines. This synthesis process involves the reaction of specific benzyl bromides and amines, followed by debenzylation, to produce high yields of isoindoline-related compounds (Raju, Neelakantan, & Bhalerao, 2007).
N-Protecting Reagent in Chemistry : this compound-related compounds, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, have been utilized as N-protecting reagents. These compounds are beneficial for introducing benzyloxycarbonyl groups into amines, making them practical for chemical synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).
Amination of Benzyl Alcohols : this compound derivatives have been developed using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for creating a variety of secondary and tertiary benzylamines, relevant in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).
Pharmaceutical Applications
Drug Discovery Intermediate : Certain derivatives of this compound, like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, have been synthesized as intermediates in drug discovery. These compounds are crucial for the development of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).
Antituberculosis Agents : Derivatives of this compound have been synthesized and evaluated as novel antituberculosis agents. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).
Other Applications
Catalytic Processes : Compounds related to this compound have been used in catalytic processes like the kinetic resolution of amines and hydroamination of aminoalkenes. These processes are important for producing optically pure compounds in chemistry (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).
C-H Bond Amination : this compound derivatives have been involved in studies focusing on the intermolecular C-H amination of benzylic bonds. This research provides insights into reaction mechanisms and the development of new synthetic methods (Fiori & Du Bois, 2007).
Mechanism of Action
Mode of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of Benzyl-(3,4-dimethoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVDVCSGIUHGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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